molecular formula C53H86O22 B1254898 Glycoside L-G3;Tauroside G3

Glycoside L-G3;Tauroside G3

Cat. No. B1254898
M. Wt: 1075.2 g/mol
InChI Key: GFPLPBCJRRNZHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycoside L-G3; Tauroside G3 is a natural product found in Medicago polymorpha, Decaisnea insignis, and other organisms with data available.

Scientific Research Applications

Triterpene Glycosides in Hedera Taurica

Research on triterpene glycosides, including Taurosides St-I1 and St-I2 from the stems of Crimean ivy (Hedera taurica), reveals insights into their structures. Taurosides were identified as specific glycosides with complex chemical structures (Grishkovets et al., 1995). Another study on Hedera taurica identified additional triterpene glycosides, suggesting a rich diversity of these compounds in nature (Loloiko et al., 2004).

Glycogen Synthase Kinase-3 Inhibition

Glycogen synthase kinase-3 (GSK-3) is a kinase associated with various diseases. Studies on the inhibition of GSK-3 reveal potential therapeutic applications. For instance, a study on tideglusib, a GSK-3 inhibitor, showed its effects on reducing brain atrophy in progressive supranuclear palsy (Höglinger et al., 2014). Another study highlighted the potential of novel GSK-3β inhibitors for Alzheimer's disease, emphasizing the role of GSK-3β in tau phosphorylation and AD pathology (Berg et al., 2012).

Cardiac Glycosides and Cancer Therapy

Cardiac glycosides, a family of compounds similar to glycoside L-G3 and Tauroside G3, have shown potential in cancer therapy. Their mechanism involves inhibition of Na+/K+-ATPase, implicating them in the regulation of important cellular processes. This has opened new therapeutic roles for these compounds in various diseases, including cancer (Prassas & Diamandis, 2008).

properties

IUPAC Name

[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 10-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H86O22/c1-23-32(57)36(61)40(65)44(70-23)74-42-33(58)26(56)20-68-46(42)73-31-11-12-49(4)29(50(31,5)22-55)10-13-52(7)30(49)9-8-24-25-18-48(2,3)14-16-53(25,17-15-51(24,52)6)47(67)75-45-41(66)38(63)35(60)28(72-45)21-69-43-39(64)37(62)34(59)27(19-54)71-43/h8,23,25-46,54-66H,9-22H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPLPBCJRRNZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H86O22
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1075.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DipsacosideB

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.